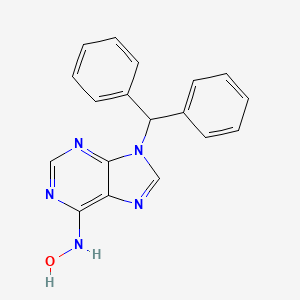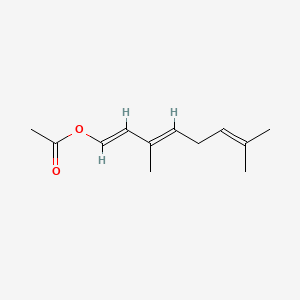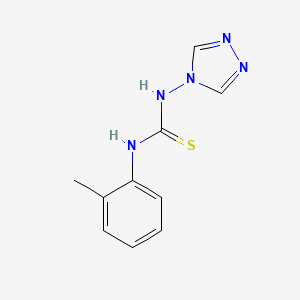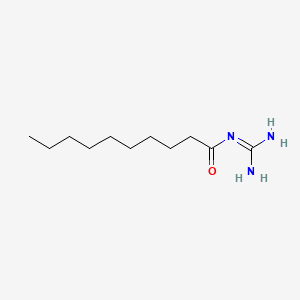
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- is a specialized organic compound featuring a four-membered oxetane ring. This compound is notable for its unique chemical structure, which includes a pentafluoropropoxy group, making it an interesting subject for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)-, typically involves intramolecular cyclization reactions. One common method is the cyclization through C-O bond formation, which can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired oxetane derivative .
Chemical Reactions Analysis
Types of Reactions
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- undergoes several types of chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles and can lead to the formation of various products depending on the reaction conditions.
Substitution reactions: The compound can undergo substitution reactions where the pentafluoropropoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for ring-opening reactions and electrophiles for substitution reactions. Typical reaction conditions involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions can produce linear or branched alcohols, while substitution reactions can yield various substituted oxetane derivatives .
Scientific Research Applications
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- involves its ability to undergo ring-opening and substitution reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new chemical entities with desired properties .
Comparison with Similar Compounds
Similar Compounds
Oxetane, 3-ethyl-3-((2-oxiranylmethoxy)methyl)-: This compound features an oxirane group instead of the pentafluoropropoxy group.
3-Methyl-3-oxetanemethanol: This compound has a hydroxymethyl group instead of the pentafluoropropoxy group.
Uniqueness
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- is unique due to the presence of the pentafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and reactivity .
Properties
CAS No. |
449177-94-0 |
|---|---|
Molecular Formula |
C8H11F5O2 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
3-methyl-3-(2,2,3,3,3-pentafluoropropoxymethyl)oxetane |
InChI |
InChI=1S/C8H11F5O2/c1-6(2-14-3-6)4-15-5-7(9,10)8(11,12)13/h2-5H2,1H3 |
InChI Key |
WTXTVOBDAYMETL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COCC(C(F)(F)F)(F)F |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


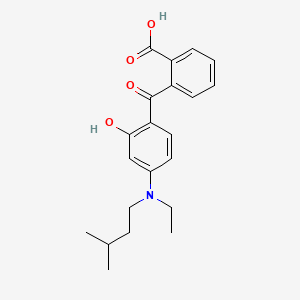
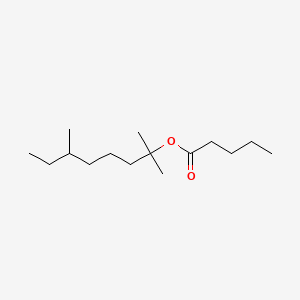
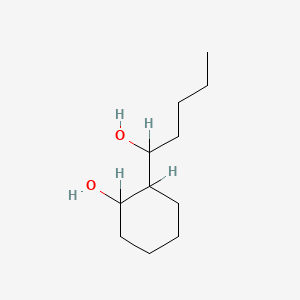
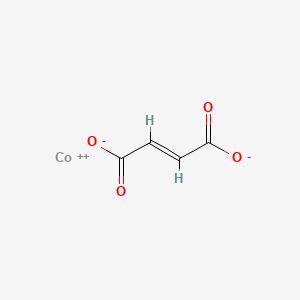
![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)





